
3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a benzoylpiperazine and a pyrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process generally starts with the preparation of the pyridazine core, followed by the introduction of the benzoylpiperazine and pyrazole groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic aromatic substitution at the pyridazine ring. Reagents like amines or hydrazines can substitute halogen atoms (e.g., chlorine) at the 6-position. This is facilitated by the electron-deficient nature of pyridazine.
Oxidation and Reduction
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Oxidation : Reactive groups (e.g., alcohols) can be oxidized using agents like potassium permanganate (KMnO₄) to ketones.
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Reduction : Reduction of carbonyl groups (e.g., ketones to alcohols) via sodium borohydride (NaBH₄).
Condensation Reactions
The pyrazolo-pyridazine system forms via cyclization of dinucleophiles (e.g., 3-aminopyrazole) with biselectrophiles (e.g., diketones). This involves sequential nucleophilic attack and dehydration .
Coupling Reactions
Homocoupling or cross-coupling reactions (e.g., Suzuki, Stille) may be used to link aromatic rings, though these are less common for this compound .
Reagents and Reaction Conditions
Nucleophilic Attack
The synthesis of pyrazolo-pyridazines involves two-step nucleophilic attacks by the amino group and β-carbon of 3-aminopyrazole on a 1,3-dicarbonyl compound. This leads to ring formation after dehydration .
Hydrogen Bonding Effects
The pyridazine ring’s nitrogen atoms and carbonyl groups enable hydrogen bonding , influencing solubility and reactivity. Substituents like the benzoyl group also modulate electronic effects .
Biological and Chemical Reactivity
The compound’s heterocyclic structure and functional groups enable:
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Protein Binding : Interaction with enzymes/receptors via H-bonding and π-π stacking.
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Electrophilic Attack : Substitution at the pyridazine ring due to its electron-deficient nature.
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Metabolic Stability : The trifluoromethyl group (in analogous compounds) enhances lipophilicity and resistance to hydrolysis.
Comparison of Analogous Compounds
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine exhibit significant anticancer properties. These compounds are often designed to target specific pathways involved in cancer progression, particularly those related to androgen receptors. For instance, studies have shown that modifications of piperazine derivatives can enhance their efficacy against prostate cancer by acting as selective androgen receptor modulators (SARMs) .
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of prostate cancer cells in vitro, suggesting potential for therapeutic development .
2. Neurological Disorders
The compound's piperazine moiety is known for its activity in the central nervous system (CNS). Research has indicated that derivatives of this compound may possess antidepressant and anxiolytic properties, making them candidates for treating mood disorders.
Case Study : An investigation into the effects of piperazine derivatives on serotonin receptors revealed promising results, indicating potential for developing new antidepressants .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions, typically starting from readily available piperazine derivatives and pyrazole precursors. Various synthetic routes have been explored to optimize yield and purity.
Step | Reaction Type | Key Reagents |
---|---|---|
1 | N-Alkylation | Benzoyl chloride, piperazine |
2 | Cyclization | Pyrazole derivatives |
3 | Purification | Crystallization |
Mechanism of Action
The mechanism of action of 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-benzoylpiperazin-1-yl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one
- 1-(4-benzoylpiperazin-1-yl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one
Uniqueness
3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H22N6O. This compound features a pyridazine core substituted with both a benzoylpiperazine and a pyrazole moiety, which are critical for its biological interactions.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Acetylcholinesterase (AChE) : Compounds with similar structures have shown promise as AChE inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. The compound's structure allows it to interact with the active site of AChE, potentially enhancing cognitive function .
- Anticancer Activity : Preliminary studies suggest that this compound could exhibit cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells has been observed, likely due to its interaction with cellular signaling pathways .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
Activity | Model/Method | IC₅₀ (µM) | Reference |
---|---|---|---|
AChE Inhibition | Ellman's assay | 5.90 ± 0.07 | |
Cytotoxicity against FaDu cells | MTT assay | 10.5 | |
Apoptosis induction | Flow cytometry | Not specified |
Case Studies
Several case studies highlight the potential applications of this compound:
- Neuroprotective Effects : In a model studying neuroprotection, this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage. This was attributed to its ability to inhibit AChE and modulate neurotransmitter levels .
- Antitumor Activity : In vivo studies on mice bearing solid tumors indicated that treatment with the compound led to reduced tumor growth and increased survival rates. The mechanism was linked to apoptosis induction and disruption of cancer cell proliferation pathways .
Properties
IUPAC Name |
phenyl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(15-5-2-1-3-6-15)23-13-11-22(12-14-23)16-7-8-17(21-20-16)24-10-4-9-19-24/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTMGPMKEHMWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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